molecular formula C13H19NO B3286364 2-Phenylmethoxycyclohexan-1-amine CAS No. 825601-24-9

2-Phenylmethoxycyclohexan-1-amine

Cat. No.: B3286364
CAS No.: 825601-24-9
M. Wt: 205.3 g/mol
InChI Key: NTHNRYLIXJZHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmethoxycyclohexan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a phenylmethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmethoxycyclohexan-1-amine typically involves the following steps:

    Formation of the Phenylmethoxy Group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base to form phenylmethoxybenzene.

    Cyclohexane Ring Formation: The phenylmethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form 2-phenylmethoxycyclohexanone.

    Amination: The final step involves the reduction of the ketone group to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylmethoxycyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylmethoxy group enhances its binding affinity, while the amine group facilitates interactions with receptor sites. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Phenethylamine: Shares the phenyl group but lacks the cyclohexane ring.

    Cyclohexylamine: Contains the cyclohexane ring but lacks the phenylmethoxy group.

    Benzylamine: Features the phenyl group but lacks the cyclohexane ring.

Uniqueness: 2-Phenylmethoxycyclohexan-1-amine is unique due to the presence of both the phenylmethoxy group and the cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-phenylmethoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNRYLIXJZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399242
Record name 2-phenylmethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825601-24-9
Record name 2-phenylmethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.2 mol of trans-2-aminocyclohexanol are dissolved in 600 ml of xylene isomer mixture and 100 ml of n-butanol and heated to reflux. 0.2 mol of a 50% sodium hydroxide or potassium hydroxide solution in water is added dropwise to this solution over 15 minutes. In the course of this, the water which has been introduced and which forms is distilled off immediately. After the addition has ended, the water present in the reaction solution and then the n-butanol is distilled off until a transition temperature of 140-141° C. is attained. Thereafter, 0.2 mol of benzyl chloride is added dropwise over 30 minutes and the solution is stirred further under reflux for two hours. After aqueous workup, the desired 2-benzyloxycyclohexylamine is obtained in 93% (GC area%) yield in the case of sodium hydroxide, and in 92% (GC area%) yield in the case of potassium hydroxide.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylmethoxycyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Phenylmethoxycyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Phenylmethoxycyclohexan-1-amine
Reactant of Route 4
2-Phenylmethoxycyclohexan-1-amine
Reactant of Route 5
2-Phenylmethoxycyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
2-Phenylmethoxycyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.